alpha-D-Mannose

Catalog No.
S1917652
CAS No.
7296-15-3
M.F
C6H12O6
M. Wt
180.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
alpha-D-Mannose

CAS Number

7296-15-3

Product Name

alpha-D-Mannose

IUPAC Name

(2S,3S,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol

Molecular Formula

C6H12O6

Molecular Weight

180.16 g/mol

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5+,6+/m1/s1

InChI Key

WQZGKKKJIJFFOK-PQMKYFCFSA-N

SMILES

C(C1C(C(C(C(O1)O)O)O)O)O

solubility

713.0 mg/mL at 17 °C

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O)O)O)O)O

Alpha-D-mannose is d-Mannopyranose having alpha-configuration at the anomeric centre. It has a role as an epitope. It is an enantiomer of an alpha-L-mannose.
alpha-D-Mannose is a natural product found in Penicillium dierckxii, Prunus avium, and Penicillium charlesii with data available.
Hydroboracite is a mineral with formula of CaMg[B3O4(OH)3]2·3H2O. The IMA symbol is Hbo.
Alpha-D-Mannose is a metabolite found in or produced by Saccharomyces cerevisiae.

alpha-D-Mannose (CAS 7296-15-3) is the naturally occurring, thermodynamically stable alpha-anomer of the aldohexose D-mannose, an epimer of D-glucose at the C2 position. In industrial and laboratory procurement, it is primarily sourced as a highly pure crystalline solid to ensure exact stereochemical control in downstream applications. Unlike generic D-mannose mixtures that contain variable anomeric ratios, pure alpha-D-mannose serves as an essential, high-fidelity starting material for the synthesis of alpha-mannosides, the formulation of palatable oral supplements, and the standardization of lectin-binding assays. Its distinct structural geometry dictates its unique physical, sensory, and biological properties, making it an irreplaceable reagent in glycobiology and pharmaceutical manufacturing [1].

Substituting pure alpha-D-mannose with generic, mixed-anomer D-mannose or its epimer D-glucose introduces critical failures in both chemical synthesis and biological assays. In aqueous solution, D-mannose naturally mutarotates to an equilibrium of approximately 67% alpha and 33% beta anomers [1]. If a generic mixture is used as a precursor for stereoselective glycosylation, the presence of the beta-anomer directly reduces the yield of target alpha-mannosides and necessitates costly, labor-intensive downstream chromatographic purification. Furthermore, biological targets such as the FimH adhesin of uropathogenic E. coli and the lectin Concanavalin A are highly stereospecific; they recognize the axial C2 hydroxyl and the alpha-anomeric configuration. Using D-glucose or beta-D-mannose results in orders-of-magnitude drops in binding affinity, rendering them useless for anti-adhesion drug development or affinity matrix functionalization [2].

Stereospecific Lectin Binding for FimH Antagonist Synthesis

The FimH adhesin protein on uropathogenic E. coli exhibits highly specific binding for the alpha-anomer of mannose. When synthesized into alkyl or aryl alpha-D-mannosides, these derivatives display up to 100,000-fold higher binding affinity for FimH compared to baseline D-mannose mixtures or D-glucose [1]. Beta-D-mannose fails to properly orient within the FimH binding pocket. Consequently, pure alpha-D-mannose is the mandatory precursor for developing competitive anti-adhesion therapeutics [2].

Evidence DimensionFimH receptor binding affinity
Target Compound DataAlkyl/aryl alpha-D-mannosides (derived from pure alpha-D-mannose) show low nanomolar affinity.
Comparator Or BaselineUnmodified D-mannose mixtures or D-glucose (baseline/low affinity).
Quantified DifferenceUp to 100,000-fold higher binding affinity for alpha-D-mannoside derivatives.
ConditionsHemagglutination functional cell assays and fluorescence polarization assays.

Procuring pure alpha-D-mannose is mandatory for synthesizing high-affinity FimH inhibitors used in non-antibiotic UTI therapies, as the beta-anomer or glucose epimer cannot achieve the required receptor fit.

Sensory Profile and Oral Formulation Compatibility

The anomeric configuration of D-mannose fundamentally alters its interaction with human taste receptors. Pure alpha-D-mannose is perceived as sweet and sucrose-like, whereas the beta-anomer is distinctly bitter and quinine-like [1]. In aqueous solutions over time, alpha-D-mannose will mutarotate and gradually lose sweetness as the beta-anomer forms, but starting with the pure solid alpha-anomer is critical for solid-dose formulations.

Evidence DimensionTaste perception / sensory profile
Target Compound DataSweet, sucrose-like taste.
Comparator Or Baselinebeta-D-mannose (bitter, quinine-like).
Quantified DifferenceQualitative binary shift from sweet (alpha) to bitter (beta) based on anomeric structure.
ConditionsStandardized human organoleptic taste panels.

For manufacturers of oral dietary supplements and pediatric UTI prophylactics, sourcing high-purity alpha-D-mannose prevents the bitter off-notes associated with beta-anomer contamination, ensuring consumer compliance.

Precursor Yield in Stereoselective O-Glycosylation

When synthesizing mannosylated active pharmaceutical ingredients (APIs), the starting anomeric purity dictates the efficiency of the reaction. Generic D-mannose in solution exists as an equilibrium of ~67% alpha and 33% beta anomers [1]. Utilizing pure, crystalline alpha-D-mannose for rapid, kinetically controlled solid-to-solution glycosylation prevents the incorporation of the 33% beta-anomer fraction, directly maximizing the yield of the desired alpha-mannoside.

Evidence DimensionStarting material anomeric purity and reaction efficiency
Target Compound DataPure crystalline alpha-D-mannose (100% alpha initial state).
Comparator Or BaselineEquilibrium D-mannose mixture (~67% alpha / 33% beta).
Quantified DifferenceEliminates the ~33% beta-anomer waste fraction present in mixed precursors.
ConditionsStereocontrolled glycosylation reactions prior to full mutarotation equilibrium.

Using the pure alpha-anomer as a synthetic starting material minimizes unwanted beta-glycoside byproducts, significantly reducing downstream chromatographic purification costs.

Synthesis of FimH Antagonists and Anti-Adhesion Therapeutics

Directly leveraging its unique stereochemistry, alpha-D-mannose is the required precursor to produce alkyl and aryl alpha-D-mannosides. These derivatives act as highly potent, non-antibiotic inhibitors of uropathogenic E. coli biofilm formation and cellular invasion [1].

Lectin Affinity Chromatography Matrix Functionalization

Pure alpha-D-mannose is used as the specific ligand to functionalize resins and magnetic beads for the isolation and purification of mannose-binding proteins, such as Concanavalin A and DC-SIGN, where beta-anomers or glucose epimers fail to bind effectively [1].

Formulation of Palatable Oral Supplements

In the nutraceutical and functional food industries, particularly for UTI prevention products, the pure alpha-anomer is utilized because its naturally sweet sensory profile is required to avoid the bitter taste inherent to beta-anomer contamination [2].

Physical Description

Information not available.
Solid

XLogP3

-2.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

5

Exact Mass

180.06338810 g/mol

Monoisotopic Mass

180.06338810 g/mol

Heavy Atom Count

12

Melting Point

132 °C

UNII

W3F28J9G0W

Other CAS

29696-75-1

Wikipedia

Hydroboracite

Dates

Last modified: 07-22-2023

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